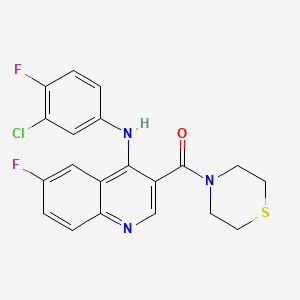
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone seems to be a complex organic molecule. It appears to contain a quinoline core, which is a type of heterocyclic aromatic organic compound . The molecule also contains a 3-chloro-4-fluorophenyl group and a thiomorpholino group .
Wissenschaftliche Forschungsanwendungen
Applications in Analytical Chemistry
4,7-Phenanthroline-5,6-dione (phanquinone) is a fluorogenic labeling reagent in pre-column derivatization for the quality control of amino acids in pharmaceuticals. This methodology highlights the utility of certain quinolin-based compounds for enhancing the detection and analysis of bioactive molecules, suggesting potential applications for (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone in similar analytical chemistry contexts (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).
Antitumor Activity
A structurally similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has demonstrated distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, indicating the potential of quinolin-based compounds for antitumor activity. This suggests that this compound could be explored for similar antitumor applications (Tang & Fu, 2018).
Imaging Applications in Neurological Disorders
The synthesis of HG-10-102-01, a compound structurally related to this compound, for imaging of LRRK2 enzyme in Parkinson's disease using PET scans, indicates the potential of such compounds in biomedical imaging and diagnostics of neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial Applications
Compounds with a quinoline or naphthyridine core have been explored for their antibacterial properties. Specifically, a novel 8-chloroquinolone with a distorted N1-(5-amino-2,4-difluorophenyl) group has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting potential antibacterial applications for this compound (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Novel Synthetic Pathways
Research into novel synthetic pathways for multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation reactions showcases the potential for this compound to be synthesized using similar advanced synthetic methods. This approach offers advantages in terms of yield, selectivity, and practicality for the synthesis of complex quinolin-based molecules (Sun, Sun, & Rao, 2014).
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3OS/c21-16-10-13(2-3-17(16)23)25-19-14-9-12(22)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVMCAIVRZMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)
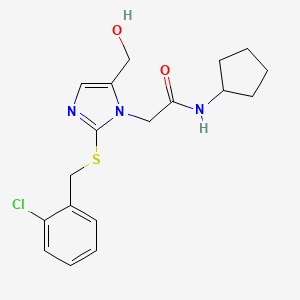
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)
![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

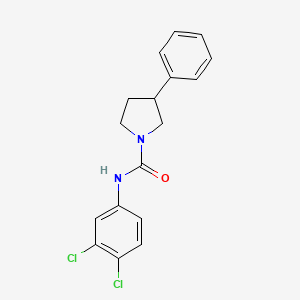
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)
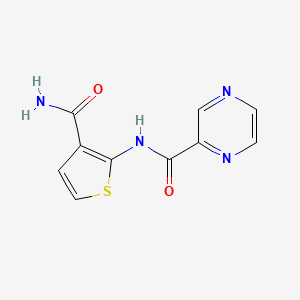
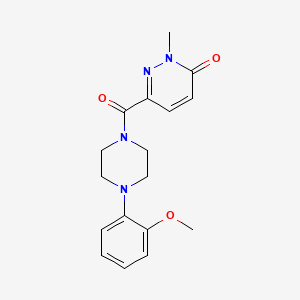
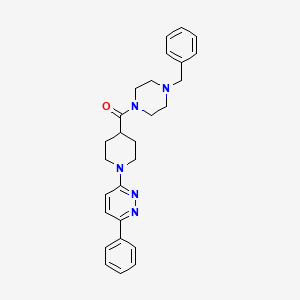
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)
![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)
